molecular formula C20H30N2O3 B6716343 N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B6716343
M. Wt: 346.5 g/mol
InChI Key: SOEKCBPFSLGATG-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyrrolidine ring, an oxane ring, and a hydroxy-dimethylphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the oxane ring and the hydroxy-dimethylphenyl group. Specific reagents and catalysts are used to facilitate these reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups or the ring structures.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy-dimethylphenyl group may interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites and exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and oxane derivatives, such as:

  • N-[2-(4-hydroxyphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide
  • N-[2-(3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide

Uniqueness

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide is unique due to the specific arrangement of its functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-14-11-16(12-15(2)19(14)23)3-7-21-20(24)22-8-4-18(13-22)17-5-9-25-10-6-17/h11-12,17-18,23H,3-10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEKCBPFSLGATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CCNC(=O)N2CCC(C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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